molecular formula C11H4ClF6NO B1621077 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 306935-27-3

4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Cat. No.: B1621077
CAS No.: 306935-27-3
M. Wt: 315.6 g/mol
InChI Key: INCNYMOBGMRZKG-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyestuffs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline typically involves the introduction of chloro, trifluoromethoxy, and trifluoromethyl groups onto a quinoline scaffold. One common method includes the reaction of 4-chloroquinoline with trifluoromethoxy and trifluoromethyl reagents under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The trifluoromethoxy and trifluoromethyl groups can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of chloro, trifluoromethoxy, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, disruption of cellular processes, or interaction with DNA or proteins.

Comparison with Similar Compounds

  • 4-Chloro-8-(trifluoromethyl)quinoline
  • 4-Chloro-8-(trifluoromethoxy)quinoline
  • 3-Bromo-4-chloro-8-trifluoromethoxyquinoline

Comparison: Compared to similar compounds, 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups

Properties

IUPAC Name

4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6NO/c12-6-4-8(10(13,14)15)19-9-5(6)2-1-3-7(9)20-11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCNYMOBGMRZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378749
Record name 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-27-3
Record name 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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